Acetic acid;3-(2-methoxyethoxy)pyrrolidine
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Overview
Description
(S)-3-(2-Methoxyethoxy)pyrrolidine acetate is a chemical compound with a pyrrolidine ring substituted with a 2-methoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Methoxyethoxy)pyrrolidine acetate typically involves the reaction of (S)-pyrrolidine with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (S)-3-(2-Methoxyethoxy)pyrrolidine acetate may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-Methoxyethoxy)pyrrolidine acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Scientific Research Applications
(S)-3-(2-Methoxyethoxy)pyrrolidine acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(2-Methoxyethoxy)pyrrolidine acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(2-Methoxyethoxy)pyrrolidine
- (S)-3-(2-Ethoxyethoxy)pyrrolidine
- (S)-3-(2-Methoxyethoxy)piperidine
Uniqueness
(S)-3-(2-Methoxyethoxy)pyrrolidine acetate is unique due to its specific substitution pattern and the presence of the acetate group. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C9H19NO4 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
acetic acid;3-(2-methoxyethoxy)pyrrolidine |
InChI |
InChI=1S/C7H15NO2.C2H4O2/c1-9-4-5-10-7-2-3-8-6-7;1-2(3)4/h7-8H,2-6H2,1H3;1H3,(H,3,4) |
InChI Key |
SGZPRWCKKIEMLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COCCOC1CCNC1 |
Origin of Product |
United States |
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